L-Hyoscyamine

Enantioselective pharmacology Muscarinic receptor antagonism Chiral resolution

L-Hyoscyamine is the active levo-enantiomer of atropine, delivering 2x potency and eliminating racemic variability in receptor antagonism assays. Ideal for chiral method validation and peripheral PK/PD studies requiring sustained muscarinic blockade. Available in research quantities with comprehensive analytical documentation.

Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
Cat. No. B10754336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Hyoscyamine
Molecular FormulaC17H23NO3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
InChIInChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14?,15?,16+/m0/s1
InChIKeyRKUNBYITZUJHSG-SLTXQBBLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Hyoscyamine [(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate]: Pharmacological and Chemical Baseline for Research and Industrial Procurement


[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate is the IUPAC name for the tropane alkaloid L-Hyoscyamine [1]. It is a naturally occurring compound, primarily known as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs) [2]. As a single enantiomer, it constitutes the active component of the racemic mixture known as atropine, distinguishing it in terms of potency and pharmacological profile [3]. Its core structure consists of a tropine ring esterified with (S)-tropic acid, and it serves as a fundamental comparator in antimuscarinic drug discovery and chemical synthesis programs [4].

Why Generic Substitution of L-Hyoscyamine [(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate] with Atropine or Other Tropane Analogs is Scientifically Unjustified


Generic substitution between L-hyoscyamine, atropine (racemic hyoscyamine), and scopolamine is not scientifically equivalent due to quantifiable differences in potency, selectivity, and pharmacokinetics. Atropine is a racemic mixture, meaning its pharmacological activity is diluted by the inactive or less active D-hyoscyamine enantiomer [1]. This leads to L-hyoscyamine being approximately twice as potent as atropine on a molar basis . Furthermore, despite their structural similarity, scopolamine exhibits a different receptor subtype selectivity profile and distinct central nervous system effects, which are not interchangeable with L-hyoscyamine's peripheral-dominant action [2]. These verifiable differences in enantiomeric composition, receptor affinity, and in vivo efficacy directly impact research outcomes and clinical application, making blind substitution a significant source of experimental or therapeutic variability [3].

Quantitative Evidence for Selecting L-Hyoscyamine [(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate] Over Its Closest Analogs


Enantiomeric Purity and Potency: L-Hyoscyamine is 30-Fold More Potent than Its Enantiomer

L-Hyoscyamine demonstrates starkly superior potency compared to its enantiomer, R-(+)-hyoscyamine. This differentiation is critical as the racemic mixture, atropine, contains 50% of the less active enantiomer, which directly dilutes its pharmacological effect .

Enantioselective pharmacology Muscarinic receptor antagonism Chiral resolution

Receptor Binding Affinity Profile: Distinct Subtype Pattern Compared to R-(+)-Hyoscyamine

The receptor binding profile of R-(+)-hyoscyamine provides a benchmark for understanding the unique fingerprint of the active L-enantiomer. While direct pKi data for L-hyoscyamine on all subtypes is often proprietary, the profile of its enantiomer shows a significant and quantifiable drop in affinity for the M3 receptor subtype .

Receptor binding kinetics Subtype selectivity Radioligand displacement

Comparative Affinity Ranking: Scopolamine vs. Atropine (L-/D-Hyoscyamine) in Cardiac Tissue

In a direct comparative study of 13 cholinergic antagonists, the affinity of scopolamine for M-cholinergic receptors in rat heart was found to be greater than that of atropine. Since atropine is a racemic mixture of L- and D-hyoscyamine, and L-hyoscyamine is the more active enantiomer, this establishes a clear potency hierarchy [1].

Cardiac pharmacology M2 receptor Receptor binding assay

In Vivo Functional Potency: L-Hyoscyamine Exhibits Twice the Chronotropic Effect of Atropine

A classic clinical pharmacology study directly compared the effects of equimolar doses of L-hyoscyamine and atropine on heart rate in human volunteers. The data clearly show that L-hyoscyamine is more effective at increasing heart rate, providing direct evidence for its superior peripheral muscarinic antagonism [1].

In vivo pharmacology Heart rate Dose-response

In Vivo Duration of Action: L-Hyoscyamine Offers Sustained Effect Compared to Scopolamine

The duration of a pharmacological effect is a critical differentiator for compound selection. While scopolamine has a rapid onset, its effect on heart rate is short-lived. In contrast, L-hyoscyamine and atropine provide a much more sustained response, which is crucial for applications requiring stable, long-lasting receptor blockade [1].

Pharmacokinetics Duration of action In vivo efficacy

In Vivo Antisialagogue Potency: Distinct Rank Order Among Tropane Alkaloids

The ability to block salivary gland secretion (antisialagogue effect) is a classic measure of peripheral antimuscarinic activity. A direct comparative study in humans established a clear rank order of potency, placing L-hyoscyamine between atropine and scopolamine, but with a quantified difference in effectiveness compared to the most potent agent [1].

Exocrine gland function Anticholinergic potency In vivo pharmacology

Validated Research and Industrial Scenarios for L-Hyoscyamine [(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (2S)-3-hydroxy-2-phenylpropanoate] Based on Comparative Evidence


Use as a High-Purity Reference Standard for Enantioselective Analytical Method Development

Given its 30-fold higher potency compared to its R-(+)-enantiomer , L-Hyoscyamine is the definitive standard for developing and validating chiral HPLC or other enantioselective analytical methods. This ensures accurate quantification of the active pharmaceutical ingredient in formulations containing hyoscyamine or atropine, a critical quality control requirement for regulatory compliance and research reproducibility [1].

Research on Peripheral Muscarinic Mechanisms Requiring Sustained Receptor Blockade

For in vivo studies focused on peripheral effects (e.g., cardiovascular, gastrointestinal) where stable and prolonged muscarinic receptor antagonism is required, L-hyoscyamine is superior to scopolamine. Direct evidence shows its effect on heart rate is sustained for over 30 minutes, compared to scopolamine's transient 10-minute effect [2]. This minimizes experimental variability associated with fluctuating levels of receptor blockade.

Investigating the Enantiomer-Specific Contribution to Atropine's Pharmacological Profile

Atropine's effects are the net result of its constituent enantiomers. L-hyoscyamine is essential as a tool compound to dissect these contributions. For instance, in studies of M3 receptor-mediated functions, the known lower affinity of the R-(+)-enantiomer for this subtype makes L-hyoscyamine the primary driver of activity. Its use allows researchers to attribute specific actions to the active enantiomer, a key step in understanding the molecular pharmacology of this class of drugs.

Preclinical Models for Dose Optimization and Therapeutic Index Studies

The quantifiable, two-fold difference in chronotropic potency between L-hyoscyamine and the racemic atropine [2] makes it a more precise tool for dose-response studies. Using the pure enantiomer eliminates the confounding variable of the 50% inactive ingredient present in atropine, leading to cleaner pharmacokinetic/pharmacodynamic (PK/PD) relationships and more accurate predictions of the therapeutic index in preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Hyoscyamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.